N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
This usually involves identifying the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yields.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Radioligand Imaging Using PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to your compound of interest, was reported as selective ligands of the translocator protein (18 kDa) and used for in vivo imaging with positron emission tomography (PET). This application is significant in the field of radiopharmaceuticals for imaging and diagnostic purposes (Dollé et al., 2008).
Antimicrobial Applications
Certain derivatives synthesized from related compounds have shown antimicrobial properties. This includes a series of novel heterocycles, which were evaluated and found to have antimicrobial activity, highlighting the potential use of your compound in combating microbial infections (Bondock et al., 2008).
Neuroinflammation Imaging
A study involved synthesizing and biologically evaluating a series of pyrazolo[1,5-a]pyrimidines for their potential to bind to the translocator protein 18 kDa (TSPO). The research suggests that derivatives of your compound could be significant in early detection and imaging of neuroinflammatory processes, which is crucial for neurological diagnostics (Damont et al., 2015).
Anticancer Potential
Another area of application is in cancer research. Some derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to your compound, have been synthesized and shown to possess anticancer activity. This suggests a potential for the compound to be used in cancer treatment or research (Abdellatif et al., 2014).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound similar to your interest, have been synthesized and shown significant anti-inflammatory activity. This indicates potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or reactivity.
Please consult with a professional chemist or a trusted source for more specific information. It’s important to handle all chemical substances with care and to follow safety protocols.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O2S/c1-11-2-5-13(6-3-11)30-18-14(9-26-30)19(32)29-20(28-18)33-10-17(31)27-16-8-12(21(23,24)25)4-7-15(16)22/h2-9H,10H2,1H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHTGQLZHDHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
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